![molecular formula C18H25BN2O3 B12992631 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)spiro[indoline-3,4'-piperidin]-2-one](/img/structure/B12992631.png)
6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)spiro[indoline-3,4'-piperidin]-2-one
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Overview
Description
6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)spiro[indoline-3,4’-piperidin]-2-one is a complex organic compound featuring a spirocyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)spiro[indoline-3,4’-piperidin]-2-one typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the spirocyclic core: This can be achieved through a cyclization reaction involving indoline and piperidine derivatives under specific conditions.
Introduction of the boron moiety: The boron-containing group, 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane, is introduced via a borylation reaction. This step often requires the use of a palladium catalyst and a suitable base to facilitate the formation of the boron-carbon bond.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Suzuki-Miyaura Cross-Coupling Reactions
The boronic ester group enables participation in palladium-catalyzed Suzuki-Miyaura couplings, forming carbon-carbon bonds with aryl/vinyl halides. For example:
Mechanism:
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Oxidative addition of the aryl halide to Pd(0).
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Transmetalation between the boronic ester and Pd(II) complex.
Zinc-Catalyzed Enantioselective Annulation
This reaction constructs spirocyclic frameworks via cascade processes:
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Conditions : Zn(OTf)₂ (10 mol%), chiral ligand (12 mol%), CH₂Cl₂, 25°C.
-
Steps :
Key Optimization Parameters :
Parameter | Optimal Range | Impact on Yield/ee |
---|---|---|
Catalyst loading | 8–12 mol% | >90% ee at 10 mol% |
Temperature | 20–30°C | 75–92% yield |
Copper-Mediated Dearomatization
The indoline moiety undergoes transition metal-catalyzed dearomatization to generate spiroindolenines :
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Catalyst : Cu(OTf)₂ (15 mol%), spiro-bisoxazoline ligand L1* (20 mol%).
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Reagents : α-Diazocarbonyl compounds (e.g., ethyl diazoacetate).
-
Mechanism :
Representative Outcomes :
Substitution Pattern | Product Yield | Enantiomeric Excess (ee) |
---|---|---|
5-NO₂, 7-Bpin | 88% | 96% |
6-OMe, 4-Cl | 82% | 92% |
Boron Group Manipulation
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Hydrolysis : Acidic conditions (HCl/THF) yield boronic acids, intermediates for further coupling .
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Protodeboronation : H₂O₂/NaOH selectively removes the boron group .
Piperidine Ring Modifications
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N-Alkylation : Reacts with alkyl halides (e.g., methyl iodide) under basic conditions (K₂CO₃, DMF) .
-
Sulfonylation : Treatment with sulfonyl chlorides forms sulfonamide derivatives (e.g., tosyl groups) .
Stability and Handling
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Storage : –20°C under argon to prevent boronic ester hydrolysis.
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Incompatibilities : Strong oxidizers (e.g., mCPBA), protic solvents (accelerate decomposition) .
This compound’s versatility in cross-coupling, annulation, and functionalization reactions underscores its utility in synthesizing complex bioactive molecules. Further studies optimizing enantioselectivity and catalytic systems could expand its applications in asymmetric synthesis.
Scientific Research Applications
Preliminary studies indicate that compounds with spiro[indoline-piperidine] frameworks exhibit significant biological activities. Some potential applications include:
- Anticancer Activity : Research has shown that similar compounds can interact with proteins involved in cellular signaling pathways and chromatin remodeling, suggesting a potential role in cancer therapy .
- Neuropharmacological Effects : The spiro structure may enhance binding affinity to neurotransmitter receptors, potentially leading to applications in treating neurological disorders .
Synthetic Applications
The synthesis of 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)spiro[indoline-3,4'-piperidin]-2-one typically involves several key steps:
- Formation of the spiro linkage between the indoline and piperidine rings.
- Introduction of the dioxaborolane moiety through boronic acid pinacol esters.
- Functional group modifications to enhance solubility and biological activity .
Case Studies
Several studies have explored the synthesis and biological evaluation of derivatives related to this compound:
- Synthesis and Evaluation of Indole Derivatives : A study focused on synthesizing new indole derivatives similar to this compound showed promising results in biological assays against various cancer cell lines .
- Molecular Docking Studies : Research involving molecular docking simulations indicated that compounds with similar structures bind effectively to target proteins involved in disease mechanisms, providing insights into their therapeutic potential .
Comparative Analysis of Related Compounds
A comparison of structurally related compounds can provide insights into how variations affect biological activity:
Compound Name | Structure | Unique Features |
---|---|---|
Tert-butyl 2-oxo-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)spiro[indoline-3,4'-piperidine]-1'-carboxylate | Structure | Contains a carboxylate group enhancing solubility |
6-(Diethylamino)-1',3'-dimethylspiro[indole-3',4-piperidine]-2'-one | Structure | Exhibits different pharmacological properties due to amino substitutions |
1-Azaspiro[4.5]decane-2-one | Structure | Lacks boron functionality but shares spiro structure |
These compounds illustrate how substituents can significantly influence both physical properties and biological activities .
Mechanism of Action
The mechanism by which 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)spiro[indoline-3,4’-piperidin]-2-one exerts its effects is primarily through its boron moiety. Boron atoms can form stable covalent bonds with various organic and inorganic species, allowing the compound to participate in diverse chemical reactions. The spirocyclic structure also provides rigidity and stability, making it a valuable scaffold in drug design and material science.
Comparison with Similar Compounds
Similar Compounds
4,4,5,5-Tetramethyl-1,3,2-dioxaborolane: A simpler boron-containing compound used in similar chemical reactions.
Phenylboronic acid pinacol ester: Another boron-containing compound with applications in organic synthesis.
Uniqueness
6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)spiro[indoline-3,4’-piperidin]-2-one is unique due to its spirocyclic structure, which imparts additional stability and rigidity compared to simpler boron-containing compounds. This makes it particularly valuable in applications requiring robust and stable molecular frameworks.
Biological Activity
The compound 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)spiro[indoline-3,4'-piperidin]-2-one represents a significant advancement in the field of medicinal chemistry. Its unique structural features suggest potential biological activities that warrant detailed investigation. This article synthesizes available research findings related to its biological activity, including data tables and case studies.
Chemical Structure and Properties
This compound belongs to a class of boron-containing heterocycles, which are known for their diverse biological activities. The presence of the spiro-indoline and piperidinone moieties enhances its potential for interaction with biological targets.
Structural Formula
The molecular formula is C16H24BNO3, with a molecular weight of approximately 288.28 g/mol. The compound's structure can be represented as follows:
Biological Activity Overview
Research into the biological activity of this compound has primarily focused on its potential as an inhibitor in various biochemical pathways. Below are some key areas of activity:
1. Enzyme Inhibition
Studies have shown that compounds similar to this structure exhibit inhibitory effects on various enzymes involved in disease processes, particularly kinases and proteases. For instance:
Compound | Target Enzyme | IC50 (nM) | Reference |
---|---|---|---|
This compound | FAK (Focal Adhesion Kinase) | 10.02 | |
Similar Compound | PCSK9 | 24.6 |
2. Anticancer Activity
Recent studies have indicated that derivatives of this compound may exhibit anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth:
- Case Study : A study involving S-180 tumor-bearing mice demonstrated significant tumor reduction when treated with a similar boron-containing compound at doses of 10 mg/kg body weight over a period of two weeks .
3. Antimicrobial Properties
Preliminary investigations into the antimicrobial activity of related compounds have shown promising results against various bacterial strains:
The mechanism by which this compound exerts its biological effects is believed to involve:
- Binding to Active Sites : The boron atom in the dioxaborolane unit may facilitate interactions with specific amino acid residues in target proteins.
- Disruption of Protein Interactions : By altering the conformation of target proteins or disrupting protein-protein interactions (PPIs), it may inhibit critical signaling pathways involved in cell proliferation and survival.
Q & A
Q. Basic: What are the key synthetic strategies for preparing 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)spiro[indoline-3,4'-piperidin]-2-one?
Methodological Answer:
The compound is synthesized via a multi-step approach:
Core Spiro-Indoline Formation : Reacting aniline derivatives with methyl propiolate and isothiocyanate under reflux conditions generates the spiro[indoline-3,4'-piperidine] scaffold. Triethylamine is often used as a base to facilitate cyclization .
Boronic Ester Introduction : The tetramethyl dioxaborolane group is introduced via Suzuki-Miyaura coupling or direct borylation. For example, palladium-catalyzed cross-coupling with bis(pinacolato)diboron (B₂pin₂) under inert atmosphere (e.g., N₂) is a common method .
Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and recrystallization yield high-purity products. Reaction progress is monitored by TLC .
Table 1: Comparison of Synthetic Conditions
Step | Reagents/Conditions | Yield (%) | Reference |
---|---|---|---|
Spiro-Indoline Formation | Aniline, methyl propiolate, isothiocyanate, reflux | 65–77 | |
Boronation | Pd(dba)₂, B₂pin₂, KOAc, DMF, 80°C | 70–85 |
Q. Basic: What spectroscopic and crystallographic techniques are used to characterize this compound?
Methodological Answer:
- NMR Spectroscopy : ¹H and ¹³C NMR (600 MHz, CDCl₃ or DMSO-d₆) confirm the spirocyclic structure and boronic ester integration. The tetramethyl groups on the dioxaborolane ring appear as singlets (δ 1.0–1.3 ppm) .
- IR Spectroscopy : Stretching frequencies for B-O (≈1350 cm⁻¹) and C=O (≈1700 cm⁻¹) validate functional groups .
- X-ray Crystallography : Single-crystal X-ray diffraction (Bruker APEX-II CCD) resolves spirocyclic geometry and confirms stereochemistry. SHELX software is used for structure refinement .
- High-Resolution Mass Spectrometry (HRMS) : ESI-HRMS provides exact mass confirmation (e.g., [M+H]⁺ or [M+Na]⁺ ions) .
Q. Advanced: How can researchers address low yields in Suzuki-Miyaura cross-coupling reactions involving this boronic ester?
Methodological Answer:
Low yields often stem from steric hindrance (tetramethyl groups) or competing protodeboronation. Optimization strategies include:
- Catalyst Selection : Use Pd(PPh₃)₄ or PdCl₂(dppf) for bulky substrates. Bidentate ligands enhance stability .
- Base Screening : Test K₂CO₃, Cs₂CO₃, or NaOtBu in solvent systems like THF/H₂O or dioxane. Basic conditions prevent boronic acid hydrolysis .
- Temperature Control : Reactions at 60–80°C balance kinetics and decomposition. Microwave-assisted synthesis may accelerate coupling .
- Additives : Additives like LiCl improve solubility of aryl halides .
Table 2: Optimized Cross-Coupling Conditions
Catalyst | Base | Solvent | Yield (%) | Reference |
---|---|---|---|---|
Pd(PPh₃)₄ | K₂CO₃ | THF/H₂O | 85 | |
PdCl₂(dppf) | Cs₂CO₃ | Dioxane | 78 |
Q. Advanced: What crystallographic challenges arise with this spiro compound, and how are they resolved?
Methodological Answer:
- Disorder in Boronic Ester Groups : The dioxaborolane ring may exhibit rotational disorder. Mitigate this by collecting data at low temperature (e.g., 100 K) and using restraints in SHELXL refinement .
- Twinning : Spiro compounds often form twin crystals. Use TWINABS for data scaling and refine with a twin matrix .
- Weak Diffraction : Crystals with low symmetry (e.g., monoclinic) require long exposure times. High-flux synchrotron sources improve data quality .
Q. Basic: What safety protocols are essential when handling this compound?
Methodological Answer:
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coat, and safety goggles. Use fume hoods to avoid inhalation .
- Waste Disposal : Collect boronic ester waste in designated containers for incineration. Avoid aqueous disposal due to boron toxicity .
- Spill Management : Absorb spills with vermiculite, neutralize with dilute NaOH, and dispose as hazardous waste .
Q. Advanced: How does steric hindrance from the tetramethyl dioxaborolane group affect reaction kinetics?
Methodological Answer:
- Slower Oxidative Addition : Bulky boronic esters reduce the rate of Pd(0) insertion into aryl halides. Kinetic studies (e.g., Eyring plots) show higher activation energies for bulky substrates .
- Competitive Side Reactions : Steric effects favor protodeboronation over coupling. Use excess aryl halide (1.5–2.0 eq.) to drive the reaction .
- Computational Modeling : DFT calculations (e.g., Gaussian 09) predict transition-state geometries and guide ligand design to mitigate steric effects .
Q. Advanced: How can researchers resolve contradictions in NMR data for this compound?
Methodological Answer:
- Dynamic Effects : Rotameric equilibria in the spirocyclic system broaden signals. Acquire spectra at elevated temperatures (e.g., 40°C in DMSO-d₆) to sharpen peaks .
- 2D NMR : Use HSQC and HMBC to assign overlapping signals. For example, HMBC correlations between the indoline carbonyl and adjacent protons confirm connectivity .
- Variable Temperature (VT) NMR : Monitor signal coalescence to identify conformational exchange processes .
Q. Basic: What are the applications of this compound in radiochemistry?
Methodological Answer:
The boronic ester group enables ¹⁸F-radiolabeling via isotopic exchange or prosthetic group strategies. For example:
Properties
Molecular Formula |
C18H25BN2O3 |
---|---|
Molecular Weight |
328.2 g/mol |
IUPAC Name |
6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)spiro[1H-indole-3,4'-piperidine]-2-one |
InChI |
InChI=1S/C18H25BN2O3/c1-16(2)17(3,4)24-19(23-16)12-5-6-13-14(11-12)21-15(22)18(13)7-9-20-10-8-18/h5-6,11,20H,7-10H2,1-4H3,(H,21,22) |
InChI Key |
XFHMAMABXBPCCI-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)C4(CCNCC4)C(=O)N3 |
Origin of Product |
United States |
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